molecular formula C21H22BrN3O3S2 B5699971 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide

Cat. No.: B5699971
M. Wt: 508.5 g/mol
InChI Key: BBGCUBGTEQDXPS-FSJBWODESA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a benzothiazole ring, a brominated phenyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.

    Introduction of the Sulfanyl Group: The benzothiazole ring is then functionalized with a sulfanyl group using thiolating agents.

    Bromination of the Phenyl Group: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Hydrazide Linkage: The final step involves the condensation of the brominated phenyl group with a hydrazide derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties, making it a candidate for drug development.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound’s potential biological activities make it a candidate for the development of new therapeutic agents.

    Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Materials Science: The compound can be incorporated into polymers or coatings to enhance their properties.

    Electronics: Its unique electronic properties may make it suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function, while the hydrazide linkage can form covalent bonds with proteins, inhibiting their activity. The brominated phenyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonate
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]propanehydrazide is unique due to the presence of the brominated phenyl group and the specific hydrazide linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S2/c1-4-27-17-11-14(10-15(22)19(17)28-5-2)12-23-25-20(26)13(3)29-21-24-16-8-6-7-9-18(16)30-21/h6-13H,4-5H2,1-3H3,(H,25,26)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGCUBGTEQDXPS-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(C)SC2=NC3=CC=CC=C3S2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(C)SC2=NC3=CC=CC=C3S2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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